molecular formula C8H11N3O3 B2949292 1-(carbamoylamino)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid CAS No. 1378700-07-2

1-(carbamoylamino)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B2949292
CAS No.: 1378700-07-2
M. Wt: 197.194
InChI Key: VIXOTYHJAIKUOY-UHFFFAOYSA-N
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Description

1-(Carbamoylamino)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is an organic compound characterized by a pyrrole ring substituted with carbamoylamino and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Carbamoylamino)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid can be synthesized through a multi-step process involving the formation of the pyrrole ring followed by functional group modifications One common method involves the cyclization of a suitable precursor, such as a 1,4-diketone, in the presence of ammonia or an amine to form the pyrrole ring

Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors and solid-phase catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(Carbamoylamino)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamoylamino group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamoylamino or carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

1-(Carbamoylamino)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

1-(Carbamoylamino)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid can be compared with other similar compounds, such as:

    1-(Carbamoylamino)-2,5-dimethyl-1H-pyrrole-3-carboxamide: This compound has a similar structure but with an amide group instead of a carboxylic acid group, leading to different chemical properties and reactivity.

    2,5-Dimethyl-1H-pyrrole-3-carboxylic acid: Lacks the carbamoylamino group, resulting in different biological activity and chemical behavior.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

1-(carbamoylamino)-2,5-dimethylpyrrole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c1-4-3-6(7(12)13)5(2)11(4)10-8(9)14/h3H,1-2H3,(H,12,13)(H3,9,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIXOTYHJAIKUOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1NC(=O)N)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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